6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Description
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a substituted indanone derivative characterized by a bicyclic indene core with a ketone group at position 1, a carboxylic acid at position 4, and an ethyl substituent at position 4.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-ethyl-1-oxo-2,3-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
YLZQAXPOZLAIAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCC2=O)C(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of ethyl-substituted cyclohexanone with appropriate reagents under controlled conditions. The reaction conditions often involve the use of acids or bases as catalysts and may require specific temperatures and solvents to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
a) 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 866848-85-3)
- Structure : Bromine replaces the ethyl group at position 6.
- Properties : Higher molecular weight (C₁₀H₇BrO₃ ≈ 271.07 g/mol) and increased steric bulk compared to the ethyl derivative.
- Safety : Classified as hazardous (H302: harmful if swallowed; H315/H319: skin/eye irritation) under UN GHS Rev. 8 .
b) 2-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 1785137-34-9)
- Structure : Hydroxyl group at position 2 instead of ethyl at position 6.
- Properties : Molecular formula C₁₀H₁₀O₃ (178.18 g/mol). The hydroxyl group enhances polarity, likely improving aqueous solubility but reducing membrane permeability .
c) 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS 60031-08-5)
Ring Saturation and Complexity
a) rel-(3aR,6S,7aR)-6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid
- Structure : Partially saturated indene ring (tetrahydro) with ethyl and carboxylic acid groups.
- Properties : Molecular formula C₁₁H₁₄O₃ (194.23 g/mol). Increased saturation may enhance conformational flexibility and stability .
b) 6-Oxo-octahydro-1H-indene-3a-carboxylic acid (CID 83817122)
- Structure : Fully saturated octahydroindene core with oxo and carboxylic acid groups.
- Properties: Molecular formula C₁₀H₁₄O₃ (182.22 g/mol).
Comparative Data Table
*Estimated based on parent compound.
Research Findings and Implications
- Bromine vs. Ethyl : Brominated analogs exhibit higher toxicity, limiting their therapeutic use but highlighting their utility in chemical synthesis as intermediates .
- Coronatine’s Complexity: The integration of the ethyl-indanone moiety into coronatine underscores the importance of substituent positioning and ring saturation in biological activity, particularly in mimicking plant hormones .
Biological Activity
6-Ethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 344334-47-0) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 204.22 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 344334-47-0 |
| EINECS | Not available |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various derivatives related to indene compounds, including this compound. Research indicates that these compounds can exhibit significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial properties of several indene derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 15 |
| Reference Drug (Ampicillin) | 10 |
| Reference Drug (Streptomycin) | 20 |
The results indicated that the compound exhibited comparable antibacterial activity to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant capacity of this compound has been assessed using various assays.
Antioxidant Assay Results
The antioxidant activity was evaluated using DPPH and ABTS radical scavenging assays:
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings demonstrate that the compound possesses moderate antioxidant activity, which may contribute to its overall biological effects by protecting cells from oxidative damage .
Anticancer Activity
Emerging evidence suggests that indene derivatives can exhibit anticancer properties. Preliminary studies on related compounds have shown promise in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 18 |
The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner across different cancer cell lines, warranting further investigation into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
